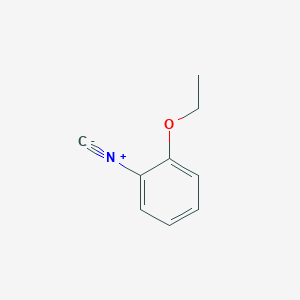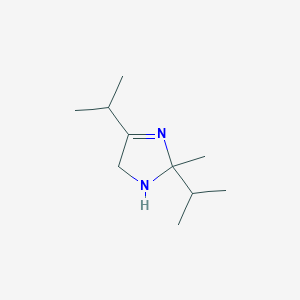![molecular formula C8H16OSi B060909 Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) CAS No. 187335-57-5](/img/structure/B60909.png)
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. This compound is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is used in various scientific research applications. In organic chemistry, it is used as a reagent for the synthesis of complex organic compounds. It is also used in the synthesis of natural products and pharmaceuticals. In biochemistry, it is used as a tool for the analysis of protein structure and function. It is also used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, it is used as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is not fully understood. However, it is believed to act as a reactive aldehyde that can form covalent adducts with proteins and other biomolecules. This can lead to changes in protein structure and function, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) in lab experiments is its versatility. It can be used in a wide range of research applications, from organic synthesis to pharmacology. It is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its reactivity. It can form covalent adducts with proteins and other biomolecules, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI). One area of interest is the development of new drugs based on the structure of this compound. It has been shown to have promising anticancer activity, and further research could lead to the development of new cancer therapies. Another area of interest is the study of its mechanism of action. Understanding how this compound interacts with proteins and other biomolecules could lead to new insights into cellular processes and disease mechanisms. Finally, there is potential for the development of new synthetic methods for the production of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI), which could make it more widely available for research purposes.
Synthesemethoden
The synthesis of Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of cyclopropanecarboxaldehyde with trimethylsilylmethyl magnesium bromide. This reaction leads to the formation of the desired product in good yield.
Eigenschaften
CAS-Nummer |
187335-57-5 |
|---|---|
Produktname |
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI) |
Molekularformel |
C8H16OSi |
Molekulargewicht |
156.3 g/mol |
IUPAC-Name |
(1R,2R)-2-(trimethylsilylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)6-8-4-7(8)5-9/h5,7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
UDZXGIWMVOMKTF-YUMQZZPRSA-N |
Isomerische SMILES |
C[Si](C)(C)C[C@@H]1C[C@H]1C=O |
SMILES |
C[Si](C)(C)CC1CC1C=O |
Kanonische SMILES |
C[Si](C)(C)CC1CC1C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



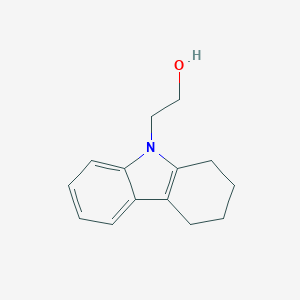
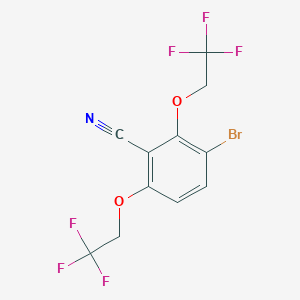
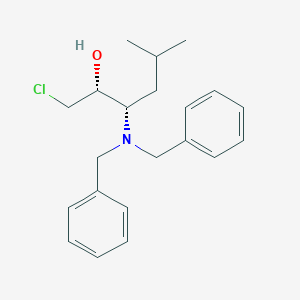
![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid](/img/structure/B60830.png)

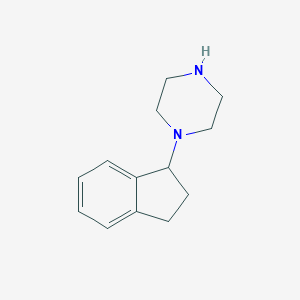
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
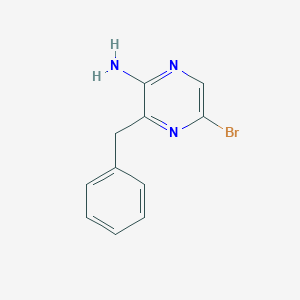
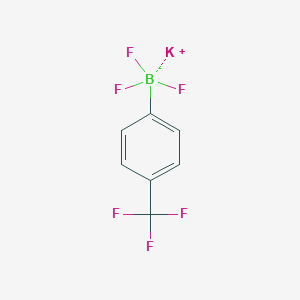
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
